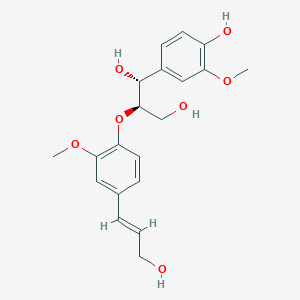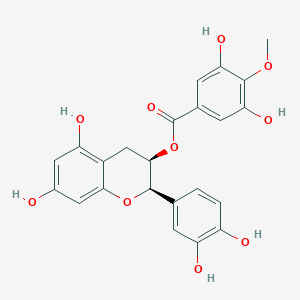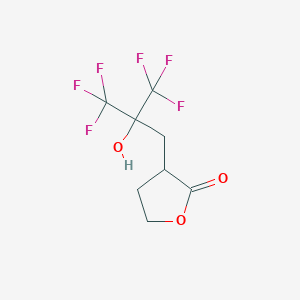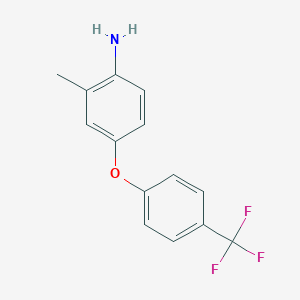
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline
Descripción general
Descripción
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is a chemical compound with the CAS Number: 67169-22-6 . It has a molecular weight of 175.15 and a molecular formula of C14H12F3NO . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline consists of a benzene ring with a methyl and an amino group attached, along with a trifluoromethyl group and a phenoxy group .Physical And Chemical Properties Analysis
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has a predicted boiling point of 202.8±40.0 °C and a predicted density of 1.237±0.06 g/cm3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Application in Pharmaceutical Chemistry
Trifluoromethyl group-containing compounds are widely used in pharmaceutical chemistry . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores found in FDA-approved drugs over the last 20 years .
Use as a Synthetic Building Block
4-(Trifluoromethyl)aniline, another similar compound, has been used as a synthetic building block . It was used in the synthesis of 4-(trialkylmethyl)anilines .
Application in Drug Development
Trifluoromethyl group-containing compounds, such as “2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline”, are often used in the development of new drugs . For example, the drug Sorafenib, used for the treatment of primary liver cancer, contains a trifluoromethyl group .
Use in Electronics
Organofluorine chemistry, which includes compounds with trifluoromethyl groups, has applications in the electronics industry . The unique properties of fluorine make these compounds useful in the development of electronic devices .
Use in Agrochemicals
Trifluoromethyl group-containing compounds are also used in the development of agrochemicals . The presence of fluorine in these compounds can enhance their effectiveness and stability .
Use in Material Science
Trifluoromethyl group-containing compounds are also used in material science . The unique properties of fluorine make these compounds useful in the development of new materials .
Use in Catalysis
Organofluorine chemistry, which includes compounds with trifluoromethyl groups, has applications in catalysis . The unique properties of fluorine make these compounds useful in the development of new catalysts .
Safety And Hazards
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has several hazard statements including H312, H315, H319, H332, H335, indicating potential hazards upon contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSBTYKZOAQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555119 | |
| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline | |
CAS RN |
102766-74-5 | |
| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



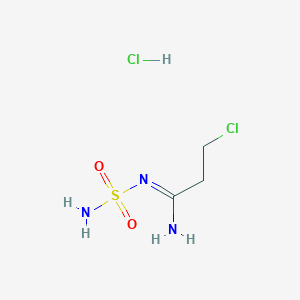
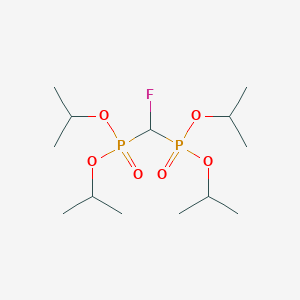
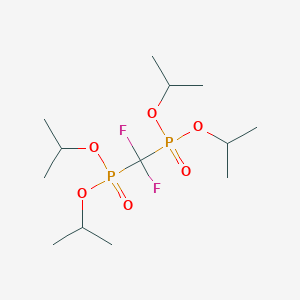
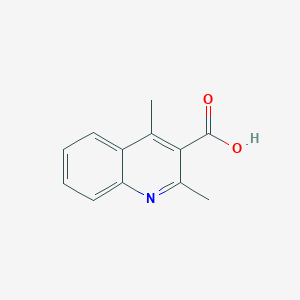
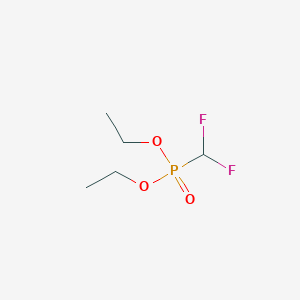
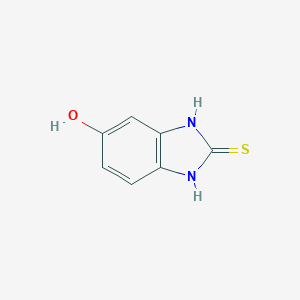
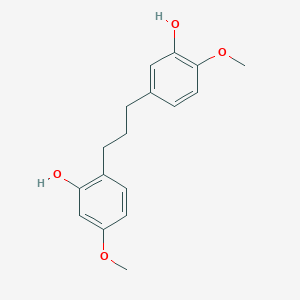
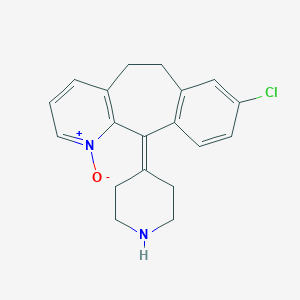
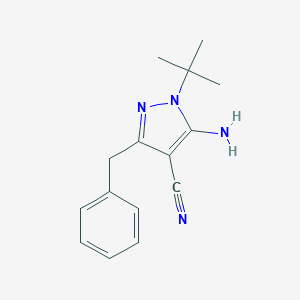
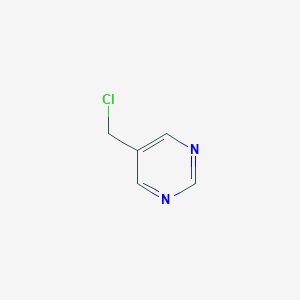
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
